molecular formula C21H19N5O4 B2863385 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acrylamide CAS No. 1002482-19-0

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acrylamide

Cat. No. B2863385
CAS RN: 1002482-19-0
M. Wt: 405.414
InChI Key: RLMRLUULFLHYQB-SOFGYWHQSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acrylamide is a useful research compound. Its molecular formula is C21H19N5O4 and its molecular weight is 405.414. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research in the field of organic chemistry has led to the development of novel methodologies for synthesizing pyrazolo[3,4-d]pyrimidine derivatives, which exhibit significant anticancer and anti-5-lipoxygenase activities. These compounds, including variants of the specified chemical structure, have been synthesized through various chemical reactions, indicating the versatility and potential of these molecules for further chemical modifications (Rahmouni et al., 2016). Additionally, studies have explored the synthesis of pyrazolopyrimidine and other heterocyclic compounds, focusing on their structure-activity relationships, which could serve as a foundation for developing new therapeutic agents (Fahim et al., 2019).

Antimicrobial and Antiviral Activities

Several studies have reported the synthesis of compounds related to the specified chemical, exploring their antimicrobial and antiviral potentials. For instance, compounds synthesized from benzamide-based 5-aminopyrazoles showed remarkable activity against the influenza A virus, underscoring the therapeutic potential of these molecules in treating viral infections (Hebishy et al., 2020). Another study focused on the synthesis of pyrazole derivatives, revealing their insecticidal and antibacterial properties, which contribute to the understanding of how structural variations affect biological activity (Deohate et al., 2020).

Anti-Inflammatory and Analgesic Activities

The exploration of novel synthetic routes has led to the identification of compounds with significant anti-inflammatory and analgesic properties. These studies not only highlight the chemical diversity achievable through synthetic chemistry but also demonstrate the potential of these compounds in developing new therapeutic agents for treating inflammation and pain (Abu‐Hashem et al., 2020).

Antioxidant Activities

Research into the synthesis of novel 2-benzoylamino-5-hetaryl-1,3,4-oxadiazoles has unveiled compounds with excellent antioxidant activity. These findings are crucial for developing new antioxidants that can protect against DNA damage and oxidative stress, further broadening the scope of therapeutic applications for such chemical structures (Bondock et al., 2016).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[5-methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4/c1-12-9-18(26(25-12)21-22-15-4-2-3-14(15)20(28)24-21)23-19(27)8-6-13-5-7-16-17(10-13)30-11-29-16/h5-10H,2-4,11H2,1H3,(H,23,27)(H,22,24,28)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMRLUULFLHYQB-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3)C4=NC5=C(CCC5)C(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3)C4=NC5=C(CCC5)C(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acrylamide

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